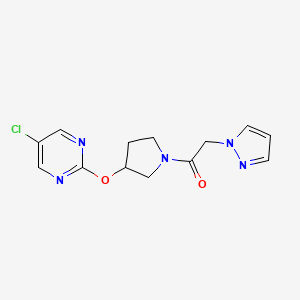

1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

This compound features a pyrrolidine core linked to a 5-chloropyrimidine moiety via an ether bridge and a pyrazole-substituted ethanone group. The chloropyrimidine group may enhance binding affinity through halogen interactions, while the pyrrolidine ring introduces conformational flexibility .

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDNABVPMTYBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chloropyrimidine Moiety: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a chlorinating agent.

Attachment of the Pyrazole Ring: The final step involves the coupling of the pyrazole ring with the intermediate product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Biology: Study of its interactions with biological macromolecules to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazole vs. Imidazole Derivatives

- Compound 4a: 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone () replaces pyrazole with imidazole. Imidazole’s additional nitrogen enhances hydrogen-bonding capacity but reduces metabolic stability compared to pyrazole. The bromobenzyloxy group introduces steric bulk and lipophilicity, contrasting with the target compound’s chloropyrimidine .

Oxadiazole vs. Pyrimidine Derivatives

- Compound 4c: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone () features a 1,3,4-oxadiazole ring. Oxadiazoles are bioisosteres for esters or amides, offering improved metabolic resistance. The nitro group provides strong electron-withdrawing effects, unlike the chloro group in the target compound, which balances electronegativity with smaller steric hindrance .

Substituent Effects

Chloropyrimidine vs. Thiophene

- Compound from : 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone substitutes chloropyrimidine with thiophene. Thiophene’s electron-rich nature reduces binding to hydrophobic pockets compared to chloropyrimidine, which may engage in halogen bonding .

Fluorinated vs. Chlorinated Aryl Groups

- TRK Kinase Inhibitors (): Derivatives with 2,5-difluorophenyl groups exhibit enhanced kinase binding due to fluorine’s electronegativity and metabolic stability. The target’s chloropyrimidine may offer similar affinity but with different pharmacokinetic profiles .

Spectral and Physicochemical Properties

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic compound that exhibits potential biological activity, particularly in pharmacology. Its unique structure, which includes a chloropyrimidine moiety and a pyrrolidine ring, suggests various applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂ClN₃O₂. The compound features:

| Feature | Details |

|---|---|

| Molecular Weight | 309.77 g/mol |

| Functional Groups | Pyrimidine, pyrrolidine, pyrazole |

| CAS Number | 2034436-76-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in key biological pathways. It is believed to modulate signaling pathways related to cell growth and apoptosis by targeting various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs) .

Cytotoxicity Studies

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds induce apoptosis in glioma cells through cell cycle arrest mechanisms .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 5f | 5.13 | C6 (glioma) | Apoptosis induction |

| 5-Fluorouracil (5-FU) | 8.34 | C6 | Chemotherapeutic agent |

Study on Anticancer Properties

In a study exploring the anticancer properties of similar compounds, it was found that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing healthy cells . For instance, the derivative with the pyrazole moiety demonstrated an IC50 value significantly lower than that of established chemotherapeutics like 5-FU, indicating its potential as a more effective treatment option.

Mechanistic Insights

Flow cytometry analysis revealed that the compound induces cell cycle arrest at multiple phases (G0/G1, S, G2/M), leading to increased apoptosis in treated cells . This suggests that the compound may effectively disrupt normal cellular processes in cancerous cells.

Research Applications

The compound's unique chemical structure allows for its use as an intermediate in synthesizing more complex organic molecules. Its derivatives are being investigated for their potential as antiviral and anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.